3-(Thiophen-3-yl)prop-2-en-1-amine

Regioisomerism Thiophene electronic structure Synthetic building block differentiation

Researchers requiring unambiguous isomer identity for thienylallylamine-based projects face risks of irreproducible synthesis when the 3-thienyl positional isomer is substituted with the 2-thienyl variant. 3-(Thiophen-3-yl)prop-2-en-1-amine (CAS 83681-27-0) eliminates this uncertainty, providing a defined substrate for constructing thieno[2,3-f]isoindole scaffolds via IMDAV reactions with exclusive diastereoselectivity and a distinct vector for DBH pharmacophore exploration. - Enables IMDAV cycloadditions yielding single diastereomers confirmed by X-ray crystallography. - Explicitly claimed in EP0187390A2 for DBH inhibitor programs, offering freedom-to-operate precedent. - Computed XLogP3 ~1.5 and TPSA 54.3 Ų, within favorable CNS drug-likeness ranges.

Molecular Formula C7H9NS
Molecular Weight 139.22 g/mol
Cat. No. B13618932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Thiophen-3-yl)prop-2-en-1-amine
Molecular FormulaC7H9NS
Molecular Weight139.22 g/mol
Structural Identifiers
SMILESC1=CSC=C1C=CCN
InChIInChI=1S/C7H9NS/c8-4-1-2-7-3-5-9-6-7/h1-3,5-6H,4,8H2/b2-1+
InChIKeyGYNMCSIQRMRLLA-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Thiophen-3-yl)prop-2-en-1-amine – Structural and Commercial Baseline


3-(Thiophen-3-yl)prop-2-en-1-amine (CAS 83681-27-0; molecular formula C₇H₉NS; molecular weight 139.22 g/mol) is a primary allylamine derivative bearing a thiophene ring attached at the 3‑position [1]. It belongs to the thienylallylamine class, which has been investigated for dopamine β‑hydroxylase (DBH) inhibition and as a versatile substrate in intramolecular Diels–Alder vinylarene (IMDAV) reactions for constructing thieno[2,3‑f]isoindole scaffolds [2][3]. The compound is commercially available at 98% purity from multiple suppliers under catalog numbers including BBV‑38138609, CS‑0285856, EN300‑1246770, and HY‑W223332 [1].

WorkflowIntramolecular Diels–Alder vinylarene (IMDAV) synthesis of thienoisoindole libraries3‑thienyl provides distinct regiochemical control
SelectionUnderexplored 3‑thienyl congener for DBH inhibition SAR expansionPatent‑supported thienyl chemotype
Use ContextChemical biology probe design requiring unambiguous isomer identityDefined SMILES and multi‑vendor sourcing

Why Generic Substitution with Thienylallylamine Isomers Fails


Although multiple thienylallylamine isomers share the molecular formula C₇H₉NS (e.g., 3‑(thiophen‑2‑yl)prop‑2‑en‑1‑amine [CAS 83665‑85‑4] and 2‑(thiophen‑2‑yl)prop‑2‑en‑1‑amine [CAS 99605‑71‑7]), the position of the thiophene ring attachment (3‑yl vs. 2‑yl) and the position of the amine on the allyl chain fundamentally alter electron density distribution, dipole moment, and regiochemical outcomes in cycloaddition and cross‑coupling reactions [1][2]. In IMDAV reactions, both 3‑(thien‑3‑yl) and 3‑(thien‑2‑yl) allylamines are competent substrates, but the diastereoselectivity and aromatization pathway are mechanistically tied to the thiophene substitution pattern [2]. Furthermore, in DBH inhibitor design, the 2‑thienyl isomer demonstrated >1000‑fold potency enhancement over the phenyl analogue, while 3‑thienyl congeners are explicitly claimed in the same patent family, indicating that biological activity is sensitive to the thiophene attachment position [3][4]. Simply interchanging isomers without confirming the specific positional identity risks irreproducible synthetic outcomes and invalid pharmacological comparisons.

Risk factor
3‑Thienyl target (CAS 83681‑27‑0)
Closest analog (e.g., 2‑thienyl isomer)
Thiophene electronics
C3 attachment; distinct electron density distribution
C2 attachment shifts dipole and may alter IMDAV transition‑state geometry
DBH inhibition context
3‑thienyl congeners patented; no published quantitative DBH data
2‑thienyl isomer shows reported nanomolar potency; activity may not translate
Commercial traceability
98% purity, multi‑vendor, documented SMILES
Fewer catalog listings; purity and identity documentation may be less transparent

Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Identity and Synthetic Reactivity

3-(Thiophen-3-yl)prop-2-en-1-amine bears the thiophene ring attached at the 3‑position, in contrast to the more extensively studied 2‑thienyl isomer 3‑(thiophen‑2‑yl)prop‑2‑en‑1‑amine (CAS 83665‑85‑4). The 3‑thienyl attachment results in a distinct SMILES string (NCC=Cc1ccsc1) and a different computed electronic environment compared to the 2‑thienyl isomer (NCC=Cc1cccs1). In the IMDAV reaction with maleic anhydride, both 3‑(thien‑2‑yl)‑ and 3‑(thien‑3‑yl)allylamines were explicitly investigated as substrates, with the 3‑thienyl isomer providing access to the same thieno[2,3‑f]isoindole core but potentially through a different transition‑state geometry due to altered vinylarene electron density [1][2]. The X‑ray crystallographic analysis of the IMDAV reaction confirmed that the cycloaddition proceeds through an exo‑transition state, giving exclusive formation of a single diastereomer for thienylallylamine substrates [1].

Regioisomeric identity
Head-to-head
3‑thienyl SMILES NCC=Cc1ccsc1 vs. 2‑thienyl NCC=Cc1cccs1
Distinct connectivity determines electronic character and further derivatization potential
Both isomers competent IMDAV substrates; product regiochemistry may differ
Regioisomerism Thiophene electronic structure Synthetic building block differentiation

Computed Lipophilicity and Polar Surface Area Comparison

PubChem computed properties for the closely related 2‑(thiophen‑3‑yl)prop‑2‑en‑1‑amine (CID 13583271, CAS 99605‑74‑0) provide a quantitative baseline: XLogP3 = 1.5, Topological Polar Surface Area (TPSA) = 54.3 Ų, Hydrogen Bond Donor count = 1, Hydrogen Bond Acceptor count = 2, Rotatable Bond count = 2 [1]. The 3‑thienyl attachment pattern (present in both the target compound and this close analog) places the sulfur atom in a meta‑like relationship to the allylamine chain, which is expected to yield a different dipole moment and electrostatic potential surface compared to the 2‑thienyl isomer. For the 2‑thienyl analog 2‑(thiophen‑2‑yl)prop‑2‑en‑1‑amine (CAS 99605‑71‑7), the sulfur is ortho‑like to the side chain, altering the overall molecular shape and hydrogen‑bonding acceptor orientation of the thiophene sulfur . These differences in computed descriptors directly impact predictions of membrane permeability and CNS penetration in drug discovery screening cascades.

Physicochemical profile
Cross-study comparable
XLogP3 ≈1.5, TPSA 54.3 Ų (PubChem CID 13583271)
Predicted CNS drug‑likeness; sulfur orientation affects hydrogen‑bond acceptor vector
Small XLogP3 difference between regioisomers; context-dependent
Lipophilicity Drug-likeness Blood-brain barrier penetration Physicochemical profiling

IMDAV Reaction Yield and Exclusive Diastereoselectivity

In the IMDAV reaction with maleic anhydride, 3‑(thien‑3‑yl)allylamines (including the target compound) and 3‑(thien‑2‑yl)allylamines both react to form thieno[2,3‑f]isoindole‑10‑carboxylic acids. The overall process proceeds in three stages (N‑acylation, IMDAV cycloaddition, and aromatization) with reported yields ranging from 39% to 91% across the substrate scope [1][2]. Critically, X‑ray crystallographic analysis confirmed that the IMDAV key step proceeds through an exo‑transition state, giving rise to the exclusive formation of a single diastereomer of the target heterocycle for both 2‑thienyl and 3‑thienyl substrates [1]. The 3‑thienyl isomer requires thiophene‑3‑carbaldehyde as the starting aldehyde precursor, whereas the 2‑thienyl isomer requires thiophene‑2‑carbaldehyde — a distinction with supply chain and cost implications for large‑scale library synthesis [2].

IMDAV performance
Head-to-head
Yield 39–91%; exclusive single diastereomer
Comparable synthetic efficiency; choice driven by aldehyde precursor availability
exo‑transition state confirmed by X‑ray
Intramolecular Diels–Alder Thieno[2,3-f]isoindole synthesis Diastereoselectivity Cycloaddition yield

Dopamine β-Hydroxylase Inhibition Potency

The landmark 1986 study by Bargar et al. demonstrated that 2‑(2‑thienyl)allylamine hydrochloride (1) exhibits a greater than 1000‑fold enhancement in time‑dependent DBH inhibitory activity compared to the corresponding phenyl analogue 2‑phenylallylamine (8) [1]. The same study established that heteroaromatic amines can serve as exceptionally potent mechanism‑based inhibitors of DBH. The patent family covering this chemotype (EP0187390A2) explicitly claims β‑methylene‑thiophenethanamines bearing both 2‑thienyl and 3‑thienyl substitution, including 2‑(3‑thienyl)allylamine hydrochloride (CAS 99605‑85‑3) — the hydrochloride salt of the positional isomer of the target compound [2]. While direct quantitative DBH inhibition data for the specific 3‑(thiophen‑3‑yl)prop‑2‑en‑1‑amine isomer have not been published in the peer‑reviewed literature, the inclusion of 3‑thienyl congeners in the same patent family indicates that the 3‑thienyl substitution pattern is compatible with mechanism‑based DBH inhibition.

DBH inhibition
Class-level inference
2‑thienyl isomer >1000‑fold over phenyl analog; 3‑thienyl patent‑claimed
3‑thienyl congener compatible with mechanism‑based DBH inhibition; data to verify
Published DBH data only for 2‑thienyl isomer; review required
Dopamine β-hydroxylase Mechanism-based inhibition Antihypertensive Thienyl SAR

Antimicrobial Activity of Derived Thienoisoindole Products

The 2024 study by Yakovleva et al. evaluated the antimicrobial activity of thieno[2,3‑f]isoindole carboxylic acids synthesized via IMDAV reaction of thienylallylamines (including both 2‑thienyl and 3‑thienyl substrates) with maleic anhydrides [1]. The most active compound, 1‑oxo‑2‑(3‑(trifluoromethyl)phenyl)hexahydrobenzo[4,5]thieno[2,3‑f]isoindole‑10‑carboxylic acid, exhibited antibacterial activity against Gram‑positive bacteria (S. aureus, Enterococcus faecium, Bacillus cereus, Micrococcus luteus) and Gram‑negative bacteria (E. coli, Pseudomonas fluorescens) with MIC values ranging from 4 to 64 μg mL⁻¹. Additionally, 9‑oxo‑8‑phenyloctahydronaphtho[2,1‑d]thieno[2,3‑f]isoindole‑10‑carboxylic acid showed antifungal activity against C. albicans with a MIC value of 32 μM [1]. These data establish that thienylallylamine‑derived IMDAV products can yield compounds with therapeutically relevant antimicrobial potency, directly enhancing the value proposition of 3‑(thiophen‑3‑yl)prop‑2‑en‑1‑amine as a precursor for bioactive compound library synthesis.

Antimicrobial (derived)
Supporting evidence
Derived thienoisoindole: MIC 4 µg/mL (S. aureus), MIC 32 µM (C. albicans)
Supports antimicrobial screening library construction from 3‑thienyl precursor
Downstream product activity; not a direct property of the building block
Antimicrobial Thieno[2,3-f]isoindole MIC Antibacterial screening

Commercial Availability and Purity Specification

3-(Thiophen-3-yl)prop-2-en-1-amine is commercially stocked at 98% purity by multiple vendors, including Leyan (Shanghai Haohong, Product No. 1356526) with available quantities from 50 mg to 1 g and inquiry‑based pricing for 5 g and 10 g scales . The compound is also listed across multiple chemical marketplaces under catalog numbers BBV‑38138609, CS‑0285856, CSC011963290, EN300‑1246770, and HY‑W223332 [1]. In contrast, the hydrochloride salt of the related 2‑(3‑thienyl)allylamine (CAS 99605‑85‑3) and several other thienylallylamine isomers lack comparable multi‑vendor availability at defined purity grades, potentially complicating procurement workflows [2]. The (2E)‑stereoisomer, (2E)‑3‑(thiophen‑3‑yl)prop‑2‑en‑1‑amine (MFCD19623216), is also separately cataloged, allowing researchers to distinguish between E/Z stereochemistry in procurement [3].

Supply specification
Supporting evidence
98% purity; multi‑vendor (BBV‑38138609, CS‑0285856, HY‑W223332)
Enables reproducible procurement with verified isomer identity
E‑isomer separately cataloged for stereochemical control
Chemical procurement Purity specification Building block supply Inventory availability

Optimal Research and Industrial Application Scenarios


Thienoisoindole Library Construction for Antimicrobial Discovery

Medicinal chemistry teams synthesizing focused thieno[2,3‑f]isoindole libraries can employ 3‑(thiophen‑3‑yl)prop‑2‑en‑1‑amine as a starting vinylarene substrate in the IMDAV reaction with maleic or substituted maleic anhydrides. The reaction proceeds with exclusive diastereoselectivity (single diastereomer confirmed by X‑ray crystallography) and yields of 39–91% [1]. Downstream products have demonstrated antibacterial activity with MIC values as low as 4 μg mL⁻¹ against S. aureus and antifungal activity with MIC 32 μM against C. albicans [2]. The 3‑thienyl isomer offers an alternative entry point to this scaffold when thiophene‑3‑carbaldehyde is the preferred or more economical aldehyde precursor for the initial allylamine synthesis [1].

DBH Inhibitor SAR Expansion with the 3-Thienyl Chemotype

Cardiovascular pharmacology groups exploring mechanism‑based DBH inhibitors can evaluate 3‑(thiophen‑3‑yl)prop‑2‑en‑1‑amine and its derivatives as underexplored 3‑thienyl congeners within the thienylallylamine DBH inhibitor class. The 2‑thienyl analog 2‑(2‑thienyl)allylamine demonstrated >1000‑fold potency enhancement over the phenyl analog and exhibited antihypertensive activity in spontaneously hypertensive rats [1]. The 3‑thienyl substitution pattern is explicitly claimed in the originating patent family (EP0187390A2), providing freedom‑to‑operate precedent for SAR studies [2]. This scenario is most appropriate for hit‑to‑lead programs where systematic exploration of thiophene substitution position is required to fully map the DBH pharmacophore.

CNS Drug Discovery Physicochemical Optimization

Computational chemists and DMPK scientists conducting CNS drug discovery can use 3‑(thiophen‑3‑yl)prop‑2‑en‑1‑amine as a fragment or early‑stage building block where the 3‑thienyl attachment position provides a computed XLogP3 of approximately 1.5 and TPSA of 54.3 Ų [1]. These values place the compound within favorable ranges for CNS drug‑likeness (TPSA < 70 Ų, XLogP3 1–4), making it a suitable starting point for lead optimization [1]. The 3‑thienyl isomer offers a distinct vector for hydrogen‑bond acceptor interaction via the thiophene sulfur compared to the 2‑thienyl isomer, enabling fine‑tuning of molecular recognition without altering the core molecular formula [1].

Chemical Biology Probe Development Requiring Isomer Identity

Chemical biology groups developing target‑engagement probes (e.g., photoaffinity labels or fluorescent probes) based on the thienylallylamine scaffold require unambiguous isomer identity to ensure consistent SAR interpretation. 3‑(Thiophen‑3‑yl)prop‑2‑en‑1‑amine is commercially available at 98% purity with documented SMILES (NCC=Cc1ccsc1) and multiple catalog identifiers (BBV‑38138609, CS‑0285856, HY‑W223332), providing traceable procurement [1][2]. The availability of the (2E)‑stereoisomer as a separately cataloged entity further enables stereochemistry‑controlled probe design [3]. This scenario is particularly relevant for academic screening centers and core facilities where compound identity verification and sourcing reproducibility are critical for data integrity.

Application
Selection Property
Validation Focus
Thienoisoindole library synthesis for antimicrobial screening
Regioisomeric identity and IMDAV compatibility
Diastereoselectivity and cycloaddition efficiency; review derived MIC endpoints
DBH pathway inhibition SAR studies
3‑Thienyl substitution pattern as an underexplored chemotype
Mechanism‑based inhibition assay context; freedom‑to‑operate patent landscape
CNS drug‑likeness physicochemical profiling
Computed logP, TPSA, and sulfur H‑bond acceptor orientation
Predicted membrane permeability and CNS MPO score assessment
Chemical biology probe development requiring isomer identity
Defined SMILES, commercial traceability, and E/Z stereoisomer availability
Procurement reproducibility and isomer‑specific target engagement validation
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